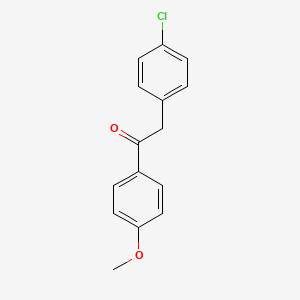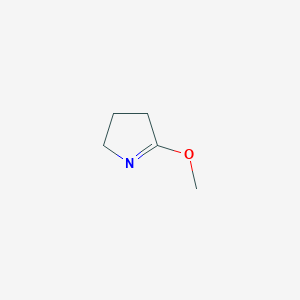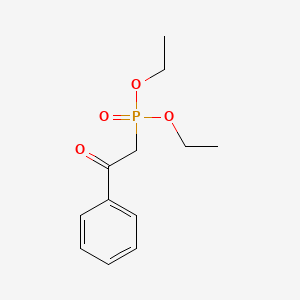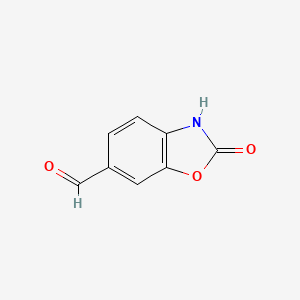
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (also known as 4-chloro-2-methoxybenzaldehyde) is a chemical compound commonly used in scientific research, especially in the field of organic chemistry. It is a colorless, volatile liquid with a sweet, floral odor. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, dyes, and herbicides. In addition, 4-chloro-2-methoxybenzaldehyde has been used for the preparation of metal complexes and as a model substrate for studying enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Condensation Reactions and Heterocyclization : 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone can be used in condensation reactions with N,N-dimethylformamide dimethyl acetal to create various heterocyclic compounds, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Enantioselective Synthesis : It serves as a precursor in the enantioselective synthesis of specific ethanes, demonstrating potential in producing optically pure enantiomers with applications in medicinal chemistry (Zhang et al., 2014).
Formation of Dihydroindoloquinazoline Derivatives : The compound can be used to synthesize dihydroindolo[1,2-c]quinazoline derivatives, contributing to the development of novel organic compounds (Harano et al., 2007).
Analytical and Environmental Studies
Study of Environmental Contaminants : This compound has been studied to understand its transformation and metabolites, such as in the research on environmental contaminants like methoxychlor (Bulger, Feil, & Kupfer, 1985).
Reductive Dechlorination Research : Investigations into the reductive dechlorination of compounds like methoxychlor by human intestinal bacteria have utilized derivatives of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (Yim et al., 2008).
Pyrolysis Product Identification : Its derivatives have been examined to identify pyrolysis products of new psychoactive substances, contributing to the understanding of drug degradation and toxicology (Texter et al., 2018).
Chemical Properties and Synthesis
Selective α-Monobromination : The compound is involved in the selective α-monobromination of ketones, demonstrating its utility in synthetic organic chemistry (Ying, 2011).
Hydrogen-Bonded Chain Formation : It is used in the study of molecular structures, such as forming hydrogen-bonded chains in crystallography (Zhang, Qin, Wang, & Qu, 2007).
Synthesis of Hydrazone Derivatives : This chemical serves as a precursor in the synthesis of new hydrazone compounds, which are important in various chemical syntheses and pharmaceutical applications (Xiao-xue, 2011).
Formation of Antioxidant Derivatives : The compound has been modified to create derivatives with enhanced antioxidant activities, showcasing its potential in pharmacology and biochemistry (Thanuja et al., 2022).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCXDGNSNVUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332454 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
CAS RN |
52578-11-7 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)




